Hydantoin, 5-methyl-5-veratryl-
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Overview
Description
Hydantoin, 5-methyl-5-veratryl-, is a derivative of hydantoin, a heterocyclic organic compound . It is used in laboratory chemicals . The compound is of pharmaceutical importance and has been the subject of various studies .
Synthesis Analysis
Hydantoin was first isolated in 1861 by Adolf von Baeyer in the course of his study of uric acid . Friedrich Urech synthesized 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate in what is now known as the Urech hydantoin synthesis . A conventional regioselective chemical transformation of 5-methylene hydantoins to 5-aminomethyl-substituted hydantoins or to 5-amino-5-methyl-disubstituted hydantoins has been described .Molecular Structure Analysis
The molecular structure of Hydantoin, 5-methyl-5-veratryl-, is similar to that of other hydantoin derivatives . The structure-property relationship of anticonvulsant hydantoin derivatives has been studied, with satisfactory correlations found between hydrogen bonding properties and solute size .Chemical Reactions Analysis
In connection with studies on hydantoin derivatives, a conventional regioselective chemical transformation of 5-methylene hydantoins to 5-aminomethyl-substituted hydantoins or to 5-amino-5-methyl-disubstituted hydantoins has been described . The one-pot protocol allowed the connective synthesis of a range of 5,5-disubstituted hydantoins bearing electronically diverse aryl substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of Hydantoin, 5-methyl-5-veratryl-, are similar to those of other hydantoin derivatives . The effects of solvent dipolarity/polarizability and solvent-solute hydrogen bonding interactions have been analyzed .Mechanism of Action
While the specific mechanism of action for Hydantoin, 5-methyl-5-veratryl-, is not explicitly mentioned, hydantoin derivatives form a class of anticonvulsants . Some studies have suggested that 5-HT2A receptor antagonists, which include certain hydantoin derivatives, could constitute alternative antiplatelet therapy .
Safety and Hazards
Future Directions
Research into hydantoin derivatives, including Hydantoin, 5-methyl-5-veratryl-, continues to be of interest. Recent studies have focused on the synthesis of new hydantoin derivatives and their potential applications in the construction of biologically active molecules . The development of novel antiplatelet agents with an alternative mechanism of action is one area of focus .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-4-5-9(18-2)10(6-8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCMSORQDRGJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008699 |
Source
|
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892-02-4 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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